2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-4-oxopyrazolo[3,4-d]pyrimidine with 2,4,6-trimethylaniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and ability to inhibit cell cycle progression.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-oxopyrazolo[3,4-d]pyrimidine: A precursor in the synthesis of the target compound.
2,4,6-trimethylaniline: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidine derivatives:
Uniqueness
2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and potential anticancer activity make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-11(2)15(12(3)6-10)20-14(23)8-22-9-18-16-13(17(22)24)7-19-21(16)4/h5-7,9H,8H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZPUDURVVNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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